molecular formula C14H13N3 B078189 4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole CAS No. 10445-22-4

4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole

Cat. No.: B078189
CAS No.: 10445-22-4
M. Wt: 223.27 g/mol
InChI Key: TVXXZJVKGCPEGS-UHFFFAOYSA-N
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Description

4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Scientific Research Applications

4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Safety and Hazards

1,5-Diphenyl-4,5-dihydrotriazole is harmful if swallowed . After handling, it is recommended to wash skin thoroughly. If swallowed, it is advised to call a poison center or doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:

    Formation of Hydrazone: An aldehyde or ketone reacts with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring.

The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of 1,5-diphenyl-4,5-dihydrotriazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-4,5-dihydrotriazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another triazole derivative with different substitution patterns.

    1,2,4-Triazole: A triazole isomer with distinct chemical properties.

    4,5-Diphenylimidazole: A structurally similar compound with an imidazole ring instead of a triazole ring.

Uniqueness

4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole is unique due to its specific substitution pattern and the presence of two phenyl groups

Properties

IUPAC Name

1,5-diphenyl-4,5-dihydrotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXXZJVKGCPEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908979
Record name 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10445-22-4
Record name delta(sup 2)-1,2,3-Triazoline, 1,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010445224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole
Reactant of Route 2
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole
Reactant of Route 3
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole
Reactant of Route 4
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole
Reactant of Route 5
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole
Reactant of Route 6
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole

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